molecular formula C11H9ClN2O2S B2517382 [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-79-0

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2517382
CAS No.: 436094-79-0
M. Wt: 268.72
InChI Key: ANUTXYRPIOYFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 3-chloroaniline with thiazole-4-acetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. One common method involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions, potentially inhibiting or activating enzymes and receptors. This can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the acetic acid group, which may confer unique biological activities and chemical reactivity.

Biological Activity

[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a thiazole derivative notable for its diverse biological activities. The compound's structure comprises a thiazole ring, a 3-chlorophenylamino group, and an acetic acid moiety, which contribute to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen, which enhances the compound's reactivity and interaction with biological systems. The presence of the chlorophenyl group can influence the compound's affinity for various biological targets, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aromatic nature of the thiazole ring allows it to participate in various biochemical interactions that can modulate biological pathways. This modulation can lead to effects such as:

  • Antimicrobial Activity: The compound exhibits potential antimicrobial properties due to its structural similarity to known antimicrobial agents.
  • Anticonvulsant Effects: Research indicates that derivatives of thiazole compounds can demonstrate significant anticonvulsant activity, suggesting that this compound may also possess similar effects.
  • Anticancer Activity: The compound has been studied for its potential in inhibiting cancer cell proliferation.

Anticonvulsant Activity

Studies have shown that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have demonstrated effective seizure protection in animal models, with some exhibiting median effective doses significantly lower than standard medications like ethosuximide .

CompoundMedian Effective Dose (mg/kg)Activity
Compound 1<20Anticonvulsant
Compound 224.38Electroshock test
Compound 388.23Chemo-shock test

Antimicrobial and Antiviral Properties

The thiazole moiety has been associated with various antimicrobial activities. Compounds similar to this compound have shown effectiveness against bacterial strains and viruses, highlighting its potential as an antiviral agent. For example, certain derivatives have exhibited antiviral activities against tobacco mosaic virus and other pathogens .

Anticancer Activity

In vitro studies on related compounds have indicated significant anticancer activity against various cell lines. For instance, novel thiazole-linked compounds were tested against A549 human lung adenocarcinoma cells and demonstrated strong selectivity with low IC50 values .

Cell LineIC50 (µM)Activity
A549<10Anticancer
NIH/3T315Anticancer

Case Studies

  • Anticonvulsant Study : A study involving several thiazole derivatives showed that those with para-halogen substitutions on the phenyl ring had enhanced anticonvulsant activity compared to their non-substituted counterparts .
  • Anticancer Evaluation : In a comparative study of thiazole derivatives against cancer cell lines, this compound was found to inhibit cell growth effectively at concentrations lower than traditional chemotherapeutics.

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUTXYRPIOYFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.